
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group attached to a butenoate moiety, which is further substituted with a dimethoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves the esterification of 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the formulation of specialty chemicals, such as surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphosphinyl group can act as a phosphate mimic, allowing the compound to inhibit enzymes that utilize phosphate groups in their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Decyl phosphonic acid: Similar in structure but lacks the ester and butenoate moieties.
Dimethoxyphosphinyl butenoate: Similar but without the decyl group.
Decyl butenoate: Lacks the dimethoxyphosphinyl group.
Uniqueness
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is unique due to the presence of all three functional groups (decyl, dimethoxyphosphinyl, and butenoate) in a single molecule
Properties
CAS No. |
64011-82-1 |
|---|---|
Molecular Formula |
C16H31O6P |
Molecular Weight |
350.39 g/mol |
IUPAC Name |
decyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-5-6-7-8-9-10-11-12-13-21-16(17)14-15(2)22-23(18,19-3)20-4/h14H,5-13H2,1-4H3/b15-14- |
InChI Key |
NBJUTTIGVVSBAG-PFONDFGASA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C(/C)\OP(=O)(OC)OC |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=C(C)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
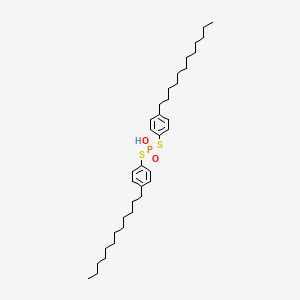
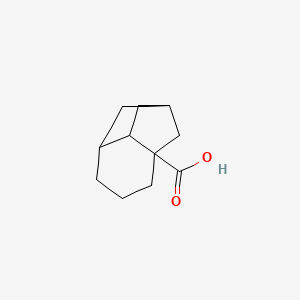
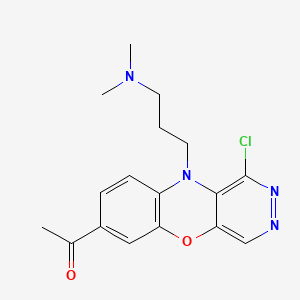
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

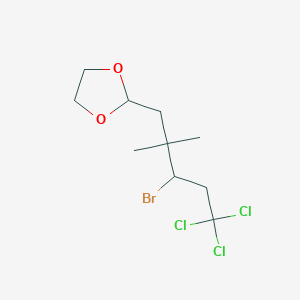

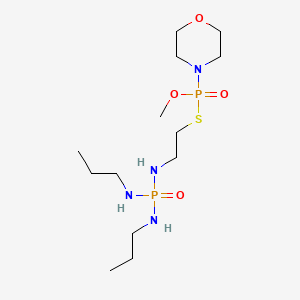
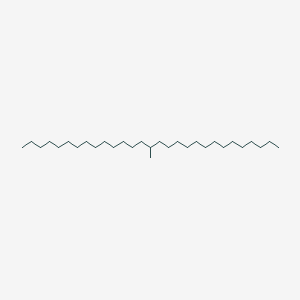


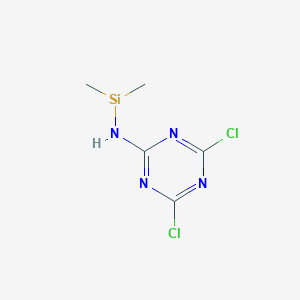
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
